LogP Comparison with Deoxy Analog
3-(1H-Pyrazol-4-yl)piperidin-4-ol exhibits a computed LogP of -0.1525, which is approximately 1.36 log units lower than that of 4-(1H-pyrazol-4-yl)piperidine (LogP 1.20550), its closest non-hydroxylated positional isomer [1]. This difference corresponds to a >20-fold lower octanol-water partition coefficient, translating to substantially higher aqueous solubility and reduced non-specific membrane partitioning.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = -0.1525 (computed) |
| Comparator Or Baseline | 4-(1H-Pyrazol-4-yl)piperidine; LogP = 1.20550 (computed) |
| Quantified Difference | ΔLogP ≈ 1.36 units (~23-fold difference in P) |
| Conditions | Computed LogP values from vendor-derived molecular descriptors |
Why This Matters
A lower LogP directly improves aqueous solubility and reduces non-specific protein binding, which is advantageous for in vitro assay compatibility and formulations requiring aqueous dilution without DMSO co-solvent.
- [1] Chemsrc. 4-(1H-Pyrazol-4-yl)piperidine – CAS 690261-94-0; LogP 1.20550. https://m.chemsrc.com/en/cas/690261-94-0_3105026.html (accessed 2026-04-27). View Source
